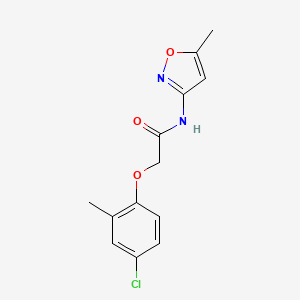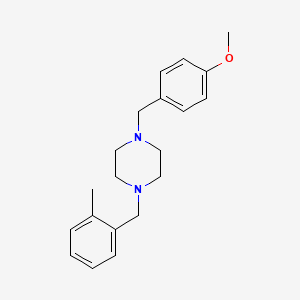![molecular formula C10H12N4S2 B5504422 4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)
4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazole ring, and an amine group . The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring (a six-membered ring containing two nitrogen atoms), a thiazole ring (a five-membered ring containing one nitrogen atom and one sulfur atom), and an amine group (a nitrogen atom with a lone pair of electrons) .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the amine group in this compound) can influence its solubility in water and other polar solvents .科学的研究の応用
Antifungal Applications
Research into derivatives of pyrimidinyl and thiazol-2-amine compounds has shown promising antifungal activities. For instance, a study highlighted the antifungal effect of some derivatives against fungi like Aspergillus terreus and Aspergillus niger, concluding that these compounds could be developed into useful antifungal agents (N. N. Jafar et al., 2017).
Antibacterial and Insecticidal Applications
Another study focused on synthesizing pyrimidine-linked pyrazole heterocyclics through microwave irradiation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms, showcasing the diverse biological applications of pyrimidine derivatives (P. P. Deohate and Kalpana A. Palaspagar, 2020).
Anticancer Applications
Furthermore, derivatives of pyrimidine have been investigated for their anticancer activities. A particular focus has been on exploring the antiangiogenic effects of synthetic compounds derived from pyrimidine. Docking studies revealed significant binding affinity with VEGFR-2 kinase, indicating potential as powerful antiangiogenic agents (Nadhir N. A. Jafar and A. Hussein, 2021). Another example includes compounds synthesized for antiproliferative evaluation against human breast cancer cell lines, where certain derivatives showed promising results in inducing apoptotic cell death (Hoda Atapour-Mashhad et al., 2017).
Structural and Non-covalent Interaction Studies
Research has also delved into the structural characterization and analysis of non-covalent interactions within pyrimidinyl derivatives, providing insights into their chemical behaviors and potential applications in further medicinal chemistry studies (Yu Zhang et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S2/c1-6-3-7(2)13-10(12-6)16-5-8-4-15-9(11)14-8/h3-4H,5H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCUPSKSAVNNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CSC(=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)butanamide hydrochloride](/img/structure/B5504341.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenylacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5504349.png)



![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5504385.png)

![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)

![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
